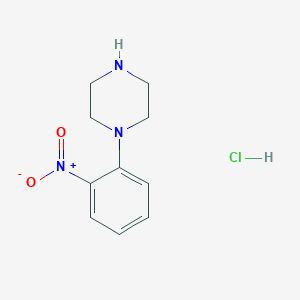

1-(2-Nitrophenyl)piperazine hydrochloride

Descripción general

Descripción

1-(2-Nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13N3O2•HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

The synthesis of 1-(2-Nitrophenyl)piperazine hydrochloride typically involves the reaction of 2-nitroaniline with piperazine. The process can be summarized as follows:

Starting Materials: 2-nitroaniline and piperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Procedure: 2-nitroaniline is dissolved in the solvent, and piperazine is added to the solution. The mixture is heated under reflux for several hours.

Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Formation of Hydrochloride Salt: The purified product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Análisis De Reacciones Químicas

1-(2-Nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Nitrophenyl)piperazine hydrochloride serves as a precursor for developing various pharmaceutical agents. It has been utilized in synthesizing novel compounds that exhibit potential therapeutic effects against several conditions, including:

- Antipsychotic Activity : Compounds derived from 1-(2-nitrophenyl)piperazine show binding affinities to dopamine and serotonin receptors, suggesting their potential as atypical antipsychotics. For instance, derivatives designed to mimic catechol structures have demonstrated significant receptor binding characteristics .

- Anticancer Properties : Research indicates that modifications of this compound can lead to derivatives with promising anticancer activity. Specific analogs have been tested against various cancer cell lines, showing effective growth inhibition .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems. Studies have shown that derivatives exhibit varying affinities for serotonin (5-HT) and dopamine (DA) receptors, which are critical in treating mood disorders and schizophrenia. For example, certain synthesized derivatives have been compared to clozapine, a known antipsychotic, demonstrating comparable or enhanced receptor binding profiles .

The biological mechanisms underlying the activity of this compound involve its interaction with specific molecular targets:

- Receptor Modulation : The piperazine moiety can modulate the activity of neurotransmitter receptors, influencing various physiological responses. The nitro group may undergo reduction to form reactive intermediates that interact with biological molecules, enhancing the compound's pharmacological effects .

- Inhibition Studies : Compounds derived from 1-(2-nitrophenyl)piperazine have been evaluated for their ability to inhibit protein-protein interactions involved in cancer progression. For instance, novel piperazine-triazole hybrids have shown promise as inhibitors of S100A2–p53 interactions in cancer cells .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-(2-Nitrophenyl)piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological membranes, affecting their properties and functions.

Comparación Con Compuestos Similares

1-(2-Nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-(4-Nitrophenyl)piperazine: Similar structure but with the nitro group in the para position, leading to different chemical and biological properties.

1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a nitro group, resulting in different reactivity and applications.

1-(2-Methoxyphenyl)piperazine: Contains a methoxy group, which affects its solubility and interaction with biological targets.

Actividad Biológica

1-(2-Nitrophenyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₀H₁₄ClN₃O₂

- Molecular Weight : Approximately 241.67 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is attributed to its structural characteristics, particularly the piperazine ring and the nitro group. The compound can interact with various biological targets, which may include:

- Aminergic Receptors : Similar piperazine derivatives have shown binding affinity to serotonin and dopamine receptors, suggesting potential neuropharmacological effects .

- Reactive Intermediates : The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has been evaluated for its efficacy against various bacterial and fungal pathogens. Studies demonstrate varying degrees of inhibition depending on the concentration and type of microorganism tested .

- Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects, particularly in cancer cell lines. The compound may induce cell death through mechanisms such as necroptosis, as observed in related piperazine compounds .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various piperazine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in K562 leukemia cells. The IC50 values were recorded at approximately 250 µM after 48 hours of exposure. Morphological assessments indicated necrotic cell death characterized by membrane rupture .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXNQTQDJNJPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.